Ethyl 3-amino-4-hydroxybenzoate
Overview
Description
Ethyl 3-Amino-4-hydroxybenzoate, also known by its CAS Number 13052-92-1, is a compound with a molecular weight of 181.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
A series of hydrazide-hydrazones have been synthesized from 4-carbomethoxy-2-aminophenol through multi-steps . This process involves the reaction of acid hydrazide with aromatic acid .Molecular Structure Analysis
The molecular structure of Ethyl 3-Amino-4-hydroxybenzoate is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-Amino-4-hydroxybenzoate are not detailed in the available sources, it’s worth noting that the compound has high kinetic susceptibility and low chemical reactivity .Physical And Chemical Properties Analysis
Ethyl 3-Amino-4-hydroxybenzoate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Environmental Behavior and Transformation
- Environmental Fate of Ethyl 4-Aminobenzoate (Et-PABA):
- Study : Ethyl-4-aminobenzoate (Et-PABA), used in sunscreens and anesthetic ointments, was analyzed for its occurrence in seawater and drinking water sources in Hong Kong. The study investigated its environmental fate and transformation products (TPs) via photocatalysis.
- Findings : Et-PABA was not detected in any water sample, with transformation pathways including (de)hydroxylation, demethylation, and molecular rearrangement. Photocatalysis reduced the toxicity of Et-PABA, suggesting less toxic irradiation TPs. This transformation could explain why Et-PABA is not found in natural environments (Li et al., 2017).
Conformational Analysis
- Conformational Structures of Amino-benzoic Acid Esters:
- Study : Laser-induced fluorescence excitation spectra were recorded for methyl(ethyl)-4-aminobenzoate and related compounds, allowing the assignment of conformers associated with each molecule.
- Findings : Differences in band contours reflected changes in conformational structure due to hybrid composition changes (Mccombie et al., 1993).
Thermodynamic Properties
- Enthalpies of Formation of Ethyl Hydroxybenzoates:
- Study : The molar enthalpies of formation of ethyl 2-, 3-, and 4-hydroxybenzoates in the gas-phase were determined using experimental techniques and theoretical methods.
- Findings : A comparison of experimental and theoretical results provided insights into the thermodynamic properties of these compounds (Ledo et al., 2018).
Anticancer Activity
- Anticancer Activity of Ethyl Paraben Derivatives:
- Study : Novel hydrazide-hydrazones derived from ethyl paraben were synthesized and evaluated for their anticancer activity on liver cancer cell lines.
- Findings : Some compounds showed significant anticancer activity, with specific emphasis on apoptosis pathways (Han et al., 2020).
Diuretic and Preservative Effects
- Diuretic and Preservative Properties:
- Various studies have explored the diuretic effects and preservative properties of ethyl hydroxybenzoates and related compounds, indicating their potential in medical and industrial applications (Lee et al., 1984), (Aalto et al., 1953).
Other Relevant Studies
- Various Synthesis and Characterization Studies:
- Several studies have focused on the synthesis, characterization, and structural analysis of ethyl hydroxybenzoate derivatives, providing insights into their chemical properties and potential applications in diverse fields (Zhu Wan-ren, 2008), (Sunderland & Watts, 1985).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Future Directions
The identification of the new ahb cluster in Streptomyces argillaceus opens the possibility to generate new compounds by combinatorial biosynthesis . These constitute a new family of metabolites derived from 3-amino-4-hydroxybenzoate (3,4-AHBA) known for having antibiotic and antitumor activity . Additionally, by overexpressing three genes of the cluster (ahbH, ahbI, and ahbL2) for the synthesis and activation of 3,4-AHBA, a new hybrid compound, AHB18, was identified .
properties
IUPAC Name |
ethyl 3-amino-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOFWIIBNJWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-hydroxybenzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.